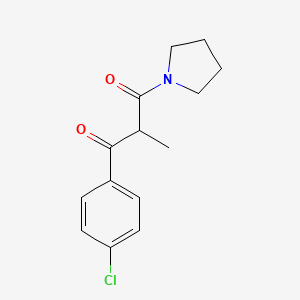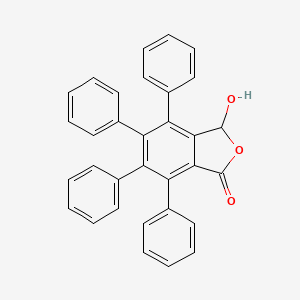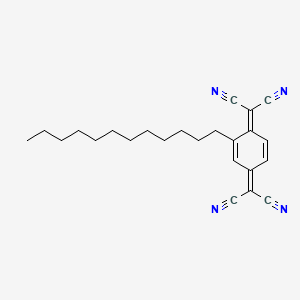
2,2'-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile is a chemical compound known for its unique structure and properties It is a derivative of cyclohexadiene and is characterized by the presence of dodecyl and propanedinitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile typically involves the condensation of 1,4-cyclohexanedione with malononitrile, followed by the introduction of a dodecyl group. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the condensation reaction. The resulting intermediate is then subjected to further reactions to introduce the dodecyl group and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diene and nitrile groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学的研究の応用
2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
作用機序
The mechanism of action of 2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile involves its interaction with molecular targets through its reactive diene and nitrile groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include electrophilic addition and substitution reactions, which can modulate the activity of enzymes and other proteins .
類似化合物との比較
Similar Compounds
Tetracyanoquinodimethane (TCNQ): A related compound with similar electronic properties and applications in molecular electronics.
Tetracyanoethylene (TCNE): Another cyanocarbon known for its electron-accepting capabilities and use in charge-transfer complexes.
Uniqueness
2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile is unique due to the presence of the dodecyl group, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
105314-21-4 |
|---|---|
分子式 |
C24H28N4 |
分子量 |
372.5 g/mol |
IUPAC名 |
2-[4-(dicyanomethylidene)-3-dodecylcyclohexa-2,5-dien-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C24H28N4/c1-2-3-4-5-6-7-8-9-10-11-12-21-15-20(22(16-25)17-26)13-14-24(21)23(18-27)19-28/h13-15H,2-12H2,1H3 |
InChIキー |
AAZKRJZTYKNXGU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)
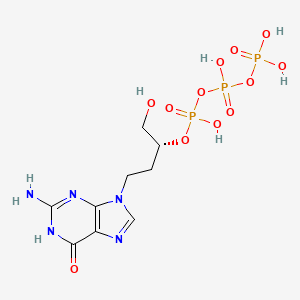
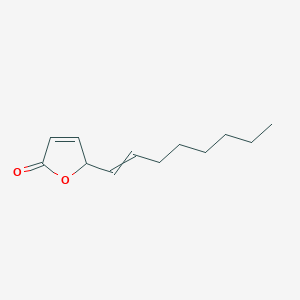
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
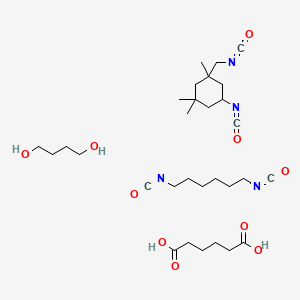
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
